

Application of Mevalonate 5-Phosphate in Drug Discovery Screening

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Compound of Interest

Compound Name: Mevalonate 5-phosphate

Cat. No.: B1214619

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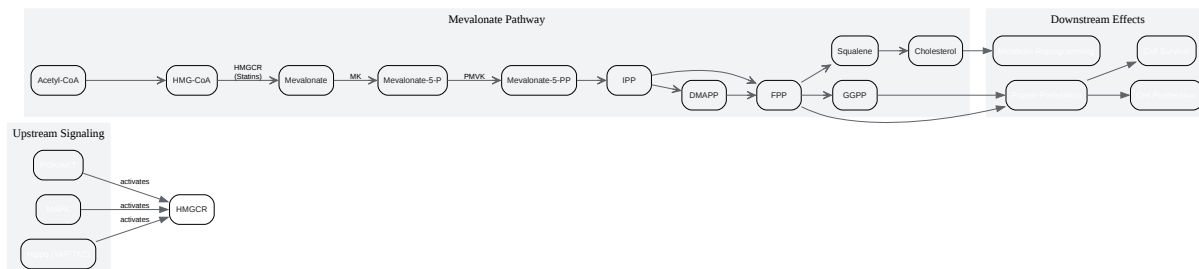
Introduction

Mevalonate 5-phosphate is a key intermediate in the mevalonate pathway, an essential metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[1][2] These isoprenoids are vital for numerous cellular processes, including the post-translational modification of proteins (prenylation), which plays a critical role in signal transduction.[3][4] Dysregulation of the mevalonate pathway has been implicated in a range of diseases, including cancer, cardiovascular disease, and infectious diseases, making it an attractive target for therapeutic intervention.[5][6]

This document provides detailed application notes and protocols for the use of **mevalonate 5-phosphate** in drug discovery screening, focusing on the enzymes that directly utilize it as a substrate: Mevalonate Kinase (MK) and Phosphomevalonate Kinase (PMVK).

Signaling Pathways

The mevalonate pathway is intricately linked to several key signaling cascades that are often dysregulated in cancer. Understanding these connections is crucial for designing effective drug discovery strategies.



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Figure 1: Mevalonate Pathway and its link to cancer signaling.

Data Presentation

Table 1: Kinetic Parameters of Mevalonate Pathway Kinases

Enzyme	Substrate	Km (μM)	Source Organism	Reference
Mevalonate Kinase (MK)	Mevalonate	65	Catharanthus roseus	[1]
ATP	210	Catharanthus roseus	[1]	
Phosphomevalonate Kinase (PMVK)	Mevalonate 5-Phosphate	400	Catharanthus roseus	[1]
ATP	410	Catharanthus roseus	[1]	

Table 2: Inhibitors of Mevalonate Kinase (MK)

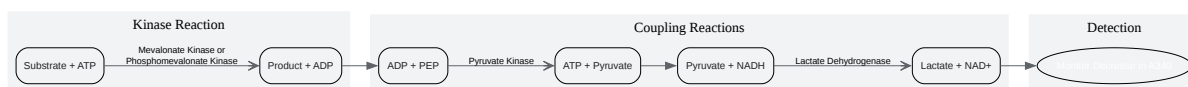
Compound	IC50 (nM)	Inhibition Type	Reference
Allosteric FPPS Inhibitor 1	3.1 (Ki)	Not specified	[7]
Allosteric FPPS Inhibitor 2	22 (Ki)	Not specified	[7]
Allosteric FPPS Inhibitor 3	120	Not specified	[7]
Allosteric FPPS Inhibitor 4	3300	Not specified	[7]

Note: Data for specific phosphomevalonate kinase inhibitors with IC50 values are limited in publicly available literature. One study reports the development of a small molecule inhibitor, PMVKi5, which was shown to inhibit carcinogenesis, but a specific IC50 value was not provided.[8]

Experimental Protocols

High-Throughput Screening (HTS) for Mevalonate Pathway Kinase Inhibitors

The following protocols describe coupled-enzyme assays suitable for high-throughput screening of inhibitors for mevalonate kinase and phosphomevalonate kinase. The principle of these assays is to couple the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.^{[1][9]}



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Figure 2: Coupled enzyme assay workflow for kinase activity.

Protocol 1: High-Throughput Screening for Mevalonate Kinase (MK) Inhibitors

1. Materials and Reagents:

- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
- Enzymes: Recombinant human Mevalonate Kinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
- Substrates: Mevalonate, ATP, Phosphoenolpyruvate (PEP), NADH.
- Compound Library: Test compounds dissolved in DMSO.
- Plates: 384-well, clear, flat-bottom microplates.
- Instrumentation: Microplate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

- Prepare a master mix containing assay buffer, PK, LDH, PEP, and NADH.
- Dispense the master mix into the wells of the 384-well plate.
- Add test compounds or DMSO (for controls) to the wells.
- Add mevalonate to all wells.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding ATP to all wells.
- Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.

3. Data Analysis:

- Calculate the rate of NADH oxidation (decrease in A₃₄₀/min) for each well.
- Determine the percent inhibition for each test compound relative to the DMSO control.
- Plot percent inhibition versus compound concentration to determine the IC₅₀ value for active compounds.

Protocol 2: High-Throughput Screening for Phosphomevalonate Kinase (PMVK) Inhibitors

1. Materials and Reagents:

- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
- Enzymes: Recombinant human Phosphomevalonate Kinase (PMVK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
- Substrates: **Mevalonate 5-phosphate**, ATP, Phosphoenolpyruvate (PEP), NADH.
- Compound Library: Test compounds dissolved in DMSO.
- Plates: 384-well, clear, flat-bottom microplates.

- Instrumentation: Microplate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

- Prepare a master mix containing assay buffer, PK, LDH, PEP, and NADH.
- Dispense the master mix into the wells of the 384-well plate.
- Add test compounds or DMSO (for controls) to the wells.
- Add **mevalonate 5-phosphate** to all wells.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding ATP to all wells.
- Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.

3. Data Analysis:

- Calculate the rate of NADH oxidation (decrease in A₃₄₀/min) for each well.
- Determine the percent inhibition for each test compound relative to the DMSO control.
- Plot percent inhibition versus compound concentration to determine the IC₅₀ value for active compounds.

Cell-Based Assay for Mevalonate Pathway Inhibition

This protocol describes a cell-based assay to assess the ability of test compounds to inhibit the mevalonate pathway, which can be rescued by the addition of exogenous **mevalonate 5-phosphate**. This assay is particularly useful for confirming the on-target activity of hits identified in biochemical screens.

Protocol 3: Cell Viability Rescue Assay

1. Materials and Reagents:

- Cell Line: A cancer cell line known to be sensitive to mevalonate pathway inhibition (e.g., U87 glioblastoma cells).[10]
- Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Test Compounds: Hits from primary screens.
- Rescue Agent: **Mevalonate 5-phosphate**.
- Cell Viability Reagent: e.g., MTT, CellTiter-Glo®.
- Plates: 96-well, clear or opaque (depending on viability reagent) cell culture plates.

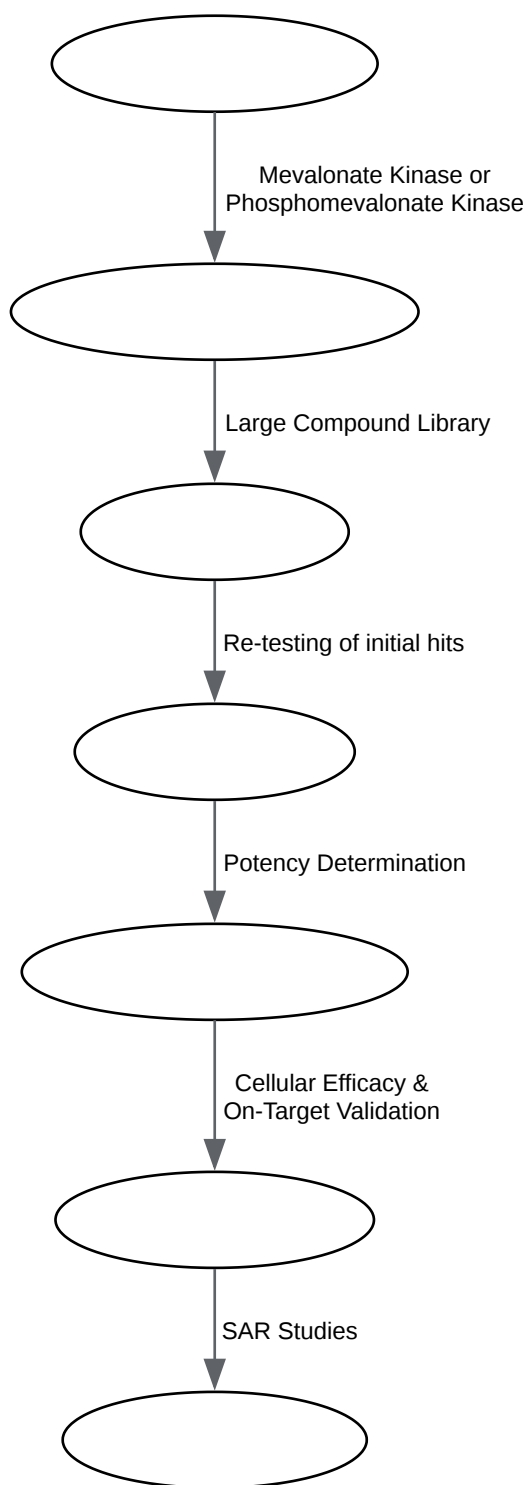
2. Assay Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a dilution series of the test compound in the presence or absence of a fixed concentration of **mevalonate 5-phosphate** (e.g., 100 μ M).
- Include appropriate controls: cells with vehicle (DMSO), cells with **mevalonate 5-phosphate** alone.
- Incubate the plates for 48-72 hours.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.

3. Data Analysis:

- Calculate the percent cell viability for each condition relative to the vehicle control.
- Plot cell viability versus compound concentration for both the treated and the rescued groups.
- A rightward shift in the dose-response curve in the presence of **mevalonate 5-phosphate** indicates that the compound's cytotoxic effect is at least partially due to inhibition of the mevalonate pathway upstream of **mevalonate 5-phosphate** formation.

Logical Workflow for Drug Discovery



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Figure 3: A logical workflow for drug discovery targeting the mevalonate pathway.

Conclusion

Mevalonate 5-phosphate is a critical node in the mevalonate pathway, and the enzymes that metabolize it, mevalonate kinase and phosphomevalonate kinase, represent promising targets for drug discovery. The protocols and data presented here provide a framework for initiating and advancing screening campaigns aimed at identifying novel inhibitors of this important metabolic pathway for the potential treatment of cancer and other diseases. The use of coupled-enzyme assays for high-throughput screening, followed by cell-based validation, offers a robust strategy for hit identification and characterization.

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